molecular formula C13H14N3O5+ B12820293 ethyl 6-methoxy-7-methyl-3-oxo-1H-pyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate

ethyl 6-methoxy-7-methyl-3-oxo-1H-pyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate

Cat. No.: B12820293
M. Wt: 292.27 g/mol
InChI Key: LYMYOINTDZLOIT-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-7-methyl-3-oxo-1H-pyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate is a complex organic compound featuring a unique heterocyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methoxy-7-methyl-3-oxo-1H-pyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate typically involves multiple steps. One common method includes the reaction of a substituted indole derivative with various reagents under controlled conditions. For instance, the intermediate compound can be heated in a solution of ethanolic hydrochloric acid to yield a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate and its isomers .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-7-methyl-3-oxo-1H-pyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

Ethyl 6-methoxy-7-methyl-3-oxo-1H-pyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 6-methoxy-7-methyl-3-oxo-1H-pyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 6-methoxy-7-methyl-3-oxo-1H-pyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Properties

Molecular Formula

C13H14N3O5+

Molecular Weight

292.27 g/mol

IUPAC Name

ethyl 6-methoxy-7-methyl-3-oxo-1H-pyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate

InChI

InChI=1S/C13H14N3O5/c1-4-20-13(17)15-7(2)12(19-3)8-5-6-9-10(11(8)15)14-21-16(9)18/h5-6,14H,4H2,1-3H3/q+1

InChI Key

LYMYOINTDZLOIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C(=C(C2=C1C3=C(C=C2)[N+](=O)ON3)OC)C

Origin of Product

United States

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